molecular formula C11H11NO3S B8034061 1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol

1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol

Cat. No.: B8034061
M. Wt: 237.28 g/mol
InChI Key: UGUPZWGPUSGXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylbenzene)sulfonyl]-1H-pyrrol-2-ol is an organic compound characterized by a pyrrole ring substituted with a sulfonyl group attached to a 4-methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylbenzene)sulfonyl]-1H-pyrrol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

    Electrophilic Substitution: Nitro, sulfo, or halo derivatives of the compound.

    Nucleophilic Substitution: Various sulfonamide, sulfonate, or sulfone derivatives.

    Oxidation and Reduction: Sulfoxides, sulfones, or sulfides.

Mechanism of Action

The mechanism of action of 1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a pyrrole ring and a sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUPZWGPUSGXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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